2-(2-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one
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Overview
Description
2-(2-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its chromen-4-one core structure, which is substituted with a 2-methoxyphenyl group at the 2-position and two methyl groups at the 6 and 7 positions. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromen-4-one core structure. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the production process and minimize the risk of contamination. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and preventing cellular damage. Additionally, it may interact with receptors involved in inflammatory responses, leading to the suppression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-4H-chromen-4-one: Lacks the methyl groups at the 6 and 7 positions.
6,7-Dimethyl-4H-chromen-4-one: Lacks the 2-methoxyphenyl group.
2-Phenyl-6,7-dimethyl-4H-chromen-4-one: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(2-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the presence of both the 2-methoxyphenyl group and the methyl groups at the 6 and 7 positions. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88952-94-7 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-11-8-14-15(19)10-18(21-17(14)9-12(11)2)13-6-4-5-7-16(13)20-3/h4-10H,1-3H3 |
InChI Key |
HLZRRVZZQWJBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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